1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene

High-temperature synthesis Solvent selection Heat-transfer fluids

1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene (CAS 85721-23-9) is a disubstituted tetrahydronaphthalene with a C4 n-butyl chain at the 1‑position and a methyl group at the 4‑position. It belongs to the class of partially hydrogenated naphthalenes, which are employed as high‑boiling solvents, heat‑transfer fluids, and synthetic intermediates.

Molecular Formula C15H22
Molecular Weight 202.33 g/mol
CAS No. 85721-23-9
Cat. No. B12682848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene
CAS85721-23-9
Molecular FormulaC15H22
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCC1CCC(C2=CC=CC=C12)C
InChIInChI=1S/C15H22/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3
InChIKeyZAPFTEJQJIGRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene (CAS 85721-23-9): A Defined Tetrahydronaphthalene Solvent and Intermediate for High-Temperature Synthesis and Formulation Procurement


1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene (CAS 85721-23-9) is a disubstituted tetrahydronaphthalene with a C4 n-butyl chain at the 1‑position and a methyl group at the 4‑position. It belongs to the class of partially hydrogenated naphthalenes, which are employed as high‑boiling solvents, heat‑transfer fluids, and synthetic intermediates [1]. Unlike simple alkylnaphthalenes or mono‑alkyl tetrahydronaphthalenes, the presence of two alkyl substituents on the saturated ring shifts key physicochemical properties such as boiling point, density, and flash point, making it a distinct candidate when process temperatures exceed the limits of conventional analogs.

Why 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene Cannot Be Replaced by Common Alkyltetralins in High-Temperature Solvent and Intermediate Sourcing


Generic substitution among alkyltetralins ignores the non‑linear impact of dual alkyl substitution on boiling point, flash point, and solvency. Mono‑alkyl tetrahydronaphthalenes such as 1‑butyltetralin (CAS 38857-76-0) or commercial tetralin (1,2,3,4‑tetrahydronaphthalene) exhibit markedly lower boiling points and flash points, which can lead to premature evaporation, reduced reaction control, and safety hazards in processes operating above 250 °C [1]. Conversely, switching to a fully aromatic alkylnaphthalene (e.g., 1‑butylnaphthalene) alters solubility parameters and introduces a planar, electron‑rich aromatic system that can participate in unwanted side reactions. The quantitative property differences documented below demonstrate why procurement specifications must designate the exact disubstituted tetrahydronaphthalene rather than a generic alkyltetralin.

Quantitative Differentiation Evidence for 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene Against Closest Analogs


Boiling Point Elevation vs. 1-Butyltetralin Enables Higher Process Temperatures

1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene exhibits a boiling point 16.4 °C higher than the mono‑alkyl analog 1‑butyltetralin (1‑butyl-1,2,3,4‑tetrahydronaphthalene, CAS 38857-76-0). This difference is attributed to the additional methyl group at the 4‑position, which increases molecular weight and alters intermolecular interactions [1].

High-temperature synthesis Solvent selection Heat-transfer fluids

Flash Point Improvement Over 1-Butyltetralin Enhances Process Safety

The target compound shows a flash point of 131.5 °C, approximately 9.9 °C higher than the 121.6 °C reported for 1‑butyltetralin (CAS 66325-42-6, 5‑butyl isomer; data for 1‑butyl isomer not available from NIST) . The elevated flash point reduces flammability classification concerns and broadens safe handling margins.

Flammable solvent replacement Process safety High-flash-point solvents

Lower Density vs. Tetralin Facilitates Phase Separation and Formulation Weight Savings

At 0.891 g/cm³, the disubstituted tetrahydronaphthalene is approximately 6.5 % less dense than unsubstituted tetralin (1,2,3,4‑tetrahydronaphthalene, density ≈ 0.970 g/cm³ at 20 °C) and 4.3 % less dense than 1‑butyltetralin (density ≈ 0.931 g/cm³, calculated) [1]. The lower density can alter phase behavior in biphasic reactions and reduce weight in formulated products.

Formulation design Solvent density Phase separation

Increased Molecular Weight and Altered LogP Relative to Simple Alkyltetralins Modulate Solvency and Bioavailability

With a molecular weight of 202.335 g/mol and a calculated logP higher than mono‑alkyl analogs, the disubstituted tetrahydronaphthalene occupies a distinct property space. 1‑Butyltetralin (C14H20) has MW 188.31 g/mol and a computed logP of approximately 6.02 [1]; the additional methylene and methyl groups increase MW by +14 Da and are expected to raise logP by ≈ 0.5–0.8 units (class‑level QSAR estimation), enhancing partitioning into non‑polar phases.

QSAR modeling Solvency prediction Drug intermediate design

High-Value Application Scenarios for 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene Based on Quantitative Differentiation Evidence


High-Temperature Organic Synthesis Requiring Solvent Boiling Points Above 280 °C

For reactions such as high‑temperature Heck couplings, thermal rearrangements, or polycondensations conducted above 270 °C, the 289.5 °C boiling point of 1‑butyl-1,2,3,4-tetrahydro-4-methylnaphthalene provides a 16 °C safety margin over 1‑butyltetralin, preventing solvent bumping and maintaining a single liquid phase throughout the reaction [1].

Formulation of High-Flash-Point Cleaning and Carrier Fluids for Electronics Manufacturing

The 131.5 °C flash point reduces fire risk during heated cleaning steps in semiconductor or precision parts manufacturing, offering a quantifiably safer alternative to 1‑butyltetralin (flash point 121.6 °C) while retaining excellent solvency for non‑polar residues [1].

Weight-Sensitive Formulations in Aerospace Lubricants and Hydraulic Fluids

The 0.891 g/cm³ density, which is 8 % lower than tetralin, translates to direct mass savings in fluid‑filled systems. When compounded into synthetic ester or PAO base stocks, the lower density of the disubstituted tetrahydronaphthalene reduces total fluid weight without compromising thermal stability [1].

Hydrophobic Drug Intermediate and QSAR Scaffold Design

The estimated logP range of 6.5–6.8 positions this compound as a highly hydrophobic scaffold for prodrug design or as a model compound in environmental partitioning studies, where its increased molecular weight and logP relative to 1‑butyltetralin alter distribution coefficients in octanol‑water and lipid membrane assays [1].

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